molecular formula C12H27NO B13246513 2-[(Nonan-2-yl)amino]propan-1-ol

2-[(Nonan-2-yl)amino]propan-1-ol

Cat. No.: B13246513
M. Wt: 201.35 g/mol
InChI Key: SCKMBWICUAWCNK-UHFFFAOYSA-N
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Description

2-[(Nonan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C12H27NO. It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Nonan-2-yl)amino]propan-1-ol typically involves the reaction of nonan-2-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Nonan-2-amine with Propylene Oxide: Nonan-2-amine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of production.

Chemical Reactions Analysis

Types of Reactions

2-[(Nonan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(Nonan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Nonan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but different chain length and functional groups.

    2-Amino-2-methylpropan-1-ol: Another amino alcohol with a branched structure, differing in its steric and electronic properties.

Uniqueness

2-[(Nonan-2-yl)amino]propan-1-ol is unique due to its specific chain length and the presence of both an amine and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-(nonan-2-ylamino)propan-1-ol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-11(2)13-12(3)10-14/h11-14H,4-10H2,1-3H3

InChI Key

SCKMBWICUAWCNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NC(C)CO

Origin of Product

United States

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